Hexyl trans-2-hexenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl trans-2-hexenoate can be synthesized through the esterification of hexyl alcohol with trans-2-hexenoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions: Hexyl trans-2-hexenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Hexanoic acid and hexanol.
Reduction: Hexanol.
Substitution: Corresponding amides or ethers.
Scientific Research Applications
Hexyl trans-2-hexenoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the food and flavor industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of hexyl trans-2-hexenoate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma . The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Hexyl trans-2-hexenoate can be compared with other similar esters such as:
Hexyl acetate: Known for its apple-like aroma.
Hexyl butyrate: Has a sweet, fruity odor.
Hexyl hexanoate: Exhibits a fruity, pineapple-like scent.
Uniqueness: this compound is unique due to its specific trans-2-hexenoate moiety, which imparts a distinct fruity aroma that is different from other hexyl esters .
Properties
CAS No. |
33855-57-1 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hexyl (E)-hex-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8,10H,3-7,9,11H2,1-2H3/b10-8+ |
InChI Key |
NGQTTWDHJIMWOI-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/C=C/CCC |
Canonical SMILES |
CCCCCCOC(=O)C=CCCC |
boiling_point |
246.00 to 247.00 °C. @ 760.00 mm Hg |
density |
0.880-0.890 |
physical_description |
Colourless liquid; Fruity, green, slightly fatty aroma |
solubility |
slightly Slightly soluble in water; soluble in fats Soluble (in ethanol) |
Origin of Product |
United States |
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